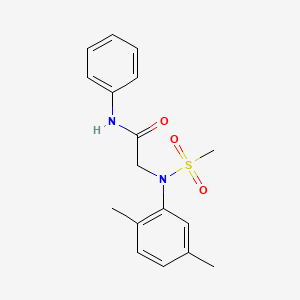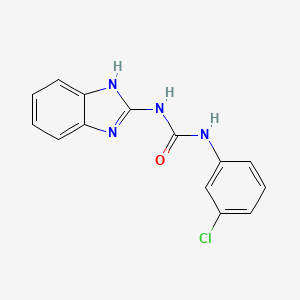
N-1H-benzimidazol-2-yl-N'-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a heterocyclic aromatic compound that is a part of many bioactive compounds and has diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Molecular Structure Analysis
The benzimidazole core is planar and is a crucial component of many drugs . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis
Benzimidazole derivatives have found numerous applications in organic synthesis . They are significant for medicinal chemistry due to their diverse biological activity .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Benzimidazole derivatives, including N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea, have been found to be active against various bacterial diseases . They have been used in the development of new active antimicrobial agents to combat multi-drug-resistant bacteria and fungi . For instance, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine, a derivative of benzimidazole, showed good activity against E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa bacterial strains .
Anticancer Activity
Benzimidazole derivatives have shown potential as anticancer agents . They have been found to have cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines . For example, (2 E )-1- (1- (3-morpholinopropyl)-1 H -benzimidazol-2 -yl)-3-phenyl-2-propen-1-one) (23a), a benzimidazole derivative, reduced the proliferation of MCF-7 and OVCAR-3 cell lines, demonstrating superior outcomes to those of cisplatin .
Synthesis of New Benzoylurea Derivatives
N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea can be used in the synthesis of new benzoylurea derivatives . These derivatives have been examined for their cytotoxic activity against human breast cancer cells (MCF-7) .
Antineoplastic Activity
Benzimidazole derivatives, including N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea, have demonstrated marked antineoplastic activity in low micromolar concentrations in in vitro tumor models .
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and studied for their predicted bioactivity and actual antibacterial activity . They have been found to be active against E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa bacterial strains .
Bioactivity Prediction
Benzimidazole derivatives have been studied for their predicted bioactivity using Molinspiration software . This software allows researchers to predict the bioactivity of these compounds before testing them in the lab .
Wirkmechanismus
Target of Action
The primary target of N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
The compound interacts with its target, IRE1, by binding to it. This binding leads to the auto-activation of the enzyme . The active endoribonuclease domain of IRE1 then splices XBP1 mRNA to generate a potent transcriptional activator . This process results in the upregulation of genes involved in protein folding, secretion, and degradation to restore the cell’s normal function .
Biochemical Pathways
The compound primarily affects the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER . The downstream effects include upregulation of genes involved in protein folding, secretion, and degradation .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, would significantly impact its therapeutic efficacy .
Result of Action
The activation of the UPR pathway by N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea helps the cell cope with the accumulation of unfolded or misfolded proteins, thereby restoring normal cellular function . This can have significant implications in diseases where protein misfolding is a key factor, such as neurodegenerative diseases .
Zukünftige Richtungen
The medicinal property of benzimidazole is still in great demand and a matter of study to explore new molecules in the field of medicinal chemistry . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMWQUIVUSOXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)
![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)

![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
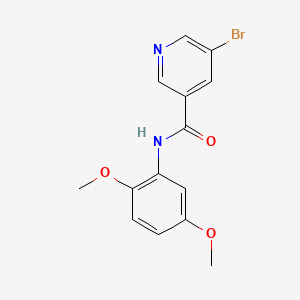
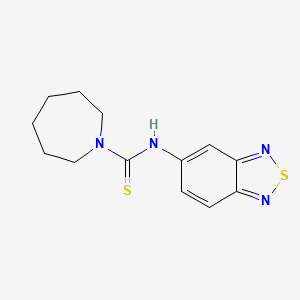
![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
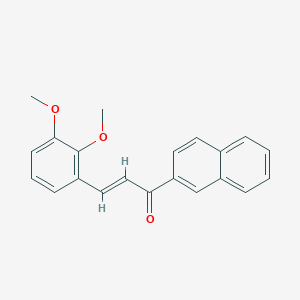
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
